molecular formula C5H7I B6596723 1-iodopent-2-yne CAS No. 34498-11-8

1-iodopent-2-yne

Cat. No.: B6596723
CAS No.: 34498-11-8
M. Wt: 194.01 g/mol
InChI Key: BIXFMRXHWVNDBA-UHFFFAOYSA-N
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Description

1-Iodopent-2-yne is an organic compound with the molecular formula C5H7I. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is notable for its iodine atom attached to the first carbon of the pent-2-yne chain. This structural feature imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

1-Iodopent-2-yne can be synthesized through several methods, including:

Chemical Reactions Analysis

1-Iodopent-2-yne undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-iodopent-2-yne involves its ability to undergo nucleophilic substitution and addition reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where this compound serves as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

1-Iodopent-2-yne can be compared with other similar compounds, such as:

    1-Iodopent-1-yne: This compound differs by the position of the triple bond, which is located between the first and second carbon atoms.

    1-Bromopent-2-yne: The bromine analog of this compound, which has a slightly different reactivity profile due to the different halogen atom.

    1-Chloropent-2-yne: The chlorine analog, which is even less reactive than the bromine and iodine counterparts.

Properties

IUPAC Name

1-iodopent-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXFMRXHWVNDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455382
Record name 2-Pentyne, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34498-11-8
Record name 2-Pentyne, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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